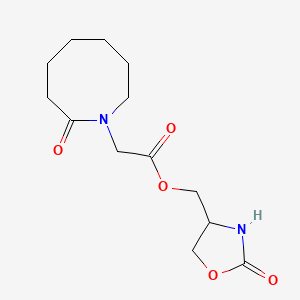
(2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features both oxazolidinone and azocane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate typically involves a multi-step process:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Synthesis of the Azocane Ring: The azocane ring can be synthesized via ring-closing metathesis or through the reduction of azocane precursors.
Esterification: The final step involves the esterification of the oxazolidinone and azocane intermediates using appropriate esterification agents such as acid chlorides or anhydrides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential synthesis steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Alcohols or other reduced forms of the original compound.
Substituted Esters: Compounds with various substituents replacing the ester group.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Polymer Science: It can be used as a monomer or cross-linking agent in the synthesis of advanced polymers.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antibiotics and anticancer agents.
Biological Probes: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate: Lacks the azocane ring, making it less complex.
2-(2-Oxoazocan-1-yl)acetic acid: Contains the azocane ring but lacks the oxazolidinone moiety.
Uniqueness:
Structural Complexity: The presence of both oxazolidinone and azocane rings in (2-Oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate provides a unique scaffold for chemical modifications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
(2-oxo-1,3-oxazolidin-4-yl)methyl 2-(2-oxoazocan-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c16-11-5-3-1-2-4-6-15(11)7-12(17)19-8-10-9-20-13(18)14-10/h10H,1-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXKRZBDBLSSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)OCC2COC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














